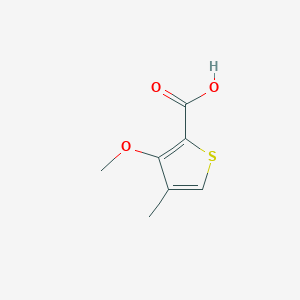

3-Methoxy-4-methylthiophene-2-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

$$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR spectra provide critical insights into the compound’s electronic environment:

Table 2: Predicted $$ ^1\text{H} $$ NMR chemical shifts (CDCl$$ _3 $$, 400 MHz)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Thiophene H-5 | 7.12 | Singlet |

| Methoxy (–OCH$$ _3 $$) | 3.85 | Singlet |

| Methyl (–CH$$ _3 $$) | 2.45 | Singlet |

| Carboxylic acid (–COOH) | 12.1 | Broad |

The absence of splitting at H-5 confirms no adjacent protons on the thiophene ring. The deshielded carboxylic proton appears as a broad singlet due to exchange broadening.

$$ ^{13}\text{C} $$ NMR data (DMSO-$$ d_6 $$, 100 MHz):

Infrared (IR) Vibrational Spectroscopy

Key IR absorption bands (KBr pellet, cm$$ ^{-1}$$):

- O–H stretch : 2500–3000 (broad, carboxylic acid dimer)

- C=O stretch : 1695 (strong, conjugated carbonyl)

- C–O–C asymmetric stretch : 1250 (methoxy group)

- Thiophene ring vibrations : 790 (C–S–C bend), 1560 (aromatic C=C).

The absence of N–H stretches (3300–3500 cm$$ ^{-1}$$) distinguishes this compound from its amino-substituted analogs.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields characteristic fragments:

Table 3: Major mass spectral peaks

| m/z | Fragment Ion | Origin |

|---|---|---|

| 172 | [M]$$ ^+ $$ | Molecular ion |

| 154 | [M – H$$ _2$$O]$$ ^+ $$ | Loss of water from –COOH |

| 126 | [M – COOH]$$ ^+ $$ | Decarboxylation |

| 97 | [C$$ _5$$H$$ _5$$S]$$ ^+ $$ | Thiophene ring with methyl group |

High-resolution MS confirms the exact mass as 172.01996 Da (calc. 172.01994). The base peak at m/z 97 corresponds to the stable thiophenium ion formed via cleavage adjacent to the sulfur atom.

Properties

IUPAC Name |

3-methoxy-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-4-3-11-6(7(8)9)5(4)10-2/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXXEJYOFLKCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83261-25-0 | |

| Record name | 3-methoxy-4-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methylthiophene-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxythiophene and methyl iodide.

Methylation: The 3-methoxythiophene undergoes methylation using methyl iodide in the presence of a base like potassium carbonate to form 3-methoxy-4-methylthiophene.

Carboxylation: The methylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 3-Methoxy-4-methylthiophene-2-carboxylic acid exhibits significant anticancer properties. In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis, leading to reduced cell viability. For instance, studies reported an IC50 value as low as 1.50 µM for certain derivatives, indicating potent anticancer activity against leukemia cells.

Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy. A study highlighted its significant activity against multi-drug resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent.

Analgesic Properties

This compound is also noted for its role in synthesizing local anesthetics, such as articaine. This application highlights the compound's significance in pharmaceutical formulations aimed at pain management .

Agricultural Applications

Thiophene derivatives are known for their potential use as herbicides and fungicides. Research indicates that compounds similar to this compound can be utilized in the development of herbicidally active compounds . The unique structure of thiophenes allows them to interact with biological targets in plants, inhibiting growth or promoting resistance to pathogens.

Material Science

The incorporation of thiophene derivatives into polymers and materials has been explored due to their electronic properties. This compound can be used in the synthesis of conductive polymers, which have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Antibacterial Study

A comprehensive study on the antibacterial efficacy of various thiophene derivatives highlighted that this compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Research

In vitro studies on human leukemia cell lines demonstrated that treatment with this compound resulted in reduced cell viability and alterations in cell morphology consistent with apoptosis. The study reported an IC50 value of as low as 1.50 µM for certain derivatives, indicating strong anticancer activity.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with signaling pathways that regulate inflammation .

Comparison with Similar Compounds

Similar Compounds

3-Methoxythiophene: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

4-Methylthiophene-2-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

Thiophene-2-carboxylic acid: Lacks both the methoxy and methyl groups, resulting in different chemical and biological properties.

Biological Activity

3-Methoxy-4-methylthiophene-2-carboxylic acid (MMTCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

The synthesis of MMTCA typically involves the methylation of 3-methoxythiophene followed by carboxylation. The general steps are as follows:

- Starting Materials : 3-methoxythiophene and methyl iodide.

- Methylation : Conducted using a base like potassium carbonate.

- Carboxylation : Carried out under high pressure and temperature using carbon dioxide.

This method yields MMTCA with good efficiency, making it suitable for both laboratory and industrial applications.

Biological Activities

Antimicrobial Properties

Research indicates that MMTCA exhibits significant antimicrobial activity. It has been shown to disrupt bacterial cell membranes, which contributes to its effectiveness against various pathogens. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

MMTCA also shows promise as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines through modulation of the NF-κB signaling pathway, which is crucial in the inflammatory response .

Anticancer Potential

In cancer research, MMTCA has been investigated for its antiproliferative effects on cancer cell lines. It appears to induce apoptosis in certain cancer cells by targeting specific signaling pathways, such as STAT3 . The compound's ability to inhibit tumor growth has been documented in several in vitro studies.

The biological activity of MMTCA can be attributed to its interaction with cellular targets:

- Cell Membrane Disruption : MMTCA's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.

- Cytokine Modulation : By inhibiting pathways like NF-κB, MMTCA reduces the production of inflammatory mediators.

- Apoptosis Induction : The compound activates caspases and other apoptotic factors within cancer cells, promoting programmed cell death .

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated MMTCA against common bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, indicating strong antibacterial properties . -

Cancer Cell Line Research

In vitro tests on breast cancer cell lines revealed that MMTCA reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 3-Methoxythiophene | Low | Low | Moderate |

| 4-Methylthiophene-2-carboxylic acid | Moderate | Low | Low |

Q & A

Basic: What are the established synthetic routes for 3-Methoxy-4-methylthiophene-2-carboxylic acid, and how do their yields compare under varying conditions?

Methodological Answer:

Synthetic routes for thiophene derivatives often involve functionalization of the heterocyclic core. For this compound:

- Stepwise Alkylation/Carboxylation : React 3-methylthiophene with methoxy groups via electrophilic substitution, followed by carboxylation using CO₂ and a base (e.g., NaOH) under controlled pressure (70–100°C). Yields vary between 60–80% depending on reaction time and catalyst efficiency .

- Palladium-Catalyzed Carbonylation : Use CO gas and a Pd catalyst (e.g., Pd(OAc)₂) to introduce the carboxylic acid group. This method requires anhydrous conditions and achieves ~70% yield but demands rigorous oxygen exclusion .

- Coupling Reactions : For derivatives, coupling with methoxy-phenyl precursors via DCC/DMAP-mediated amidation (as seen in MPTC synthesis) can be adapted for ester intermediates .

Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C3, methyl at C4) and aromatic proton environments. Integration ratios validate purity .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies byproducts. Use C18 columns and acetonitrile/water gradients .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 15 minutes and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label with GHS07 (irritant) and H315/H319 warnings .

Advanced: How can researchers optimize reaction conditions to improve regioselectivity in introducing methoxy and methyl groups?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation to direct methoxy/methyl groups to desired positions. Monitor regioselectivity via LC-MS .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution kinetics. Optimize temperature (e.g., 80°C vs. 60°C) to reduce side-product formation .

- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) using tert-butyl esters to direct substitution to C3/C4 .

Advanced: What strategies resolve contradictory reports about this compound’s biological activity across assay systems?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines). For example, discrepancies in protein tyrosine phosphatase 1B inhibition may arise from varying ATP concentrations .

- Purity Validation : Confirm compound integrity via HPLC and NMR before testing. Impurities >2% can skew dose-response curves .

- In Vitro vs. In Vivo Correlation : Use murine models to validate in vitro findings, adjusting for metabolic stability and bioavailability .

Advanced: What computational modeling approaches predict interactions with biological targets like protein tyrosine phosphatases?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model ligand-receptor binding. The methoxy group’s electron-donating effects enhance π-π stacking with aromatic residues in active sites .

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability. Analyze hydrogen bonds between the carboxylic acid and catalytic cysteine .

- QSAR Studies : Develop regression models linking substituent electronegativity (e.g., Hammett constants) to inhibitory potency .

Advanced: How does the compound’s stability profile under varying pH and temperature affect pharmacological reproducibility?

Methodological Answer:

- pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C). Carboxylic acid groups degrade faster at pH >10, requiring buffered solutions (pH 6–8) for storage .

- Thermal Stability : TGA analysis shows decomposition onset at 150°C. Store lyophilized samples at -20°C to prevent dimerization .

Advanced: What advanced purification techniques achieve >98% purity for structure-activity studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.